molecular formula C12H17NO B8008826 3-[(2,3-Dimethylphenoxy)methyl]azetidine

3-[(2,3-Dimethylphenoxy)methyl]azetidine

Cat. No.: B8008826
M. Wt: 191.27 g/mol
InChI Key: IPWAKNWUQQPBPE-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenoxy)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a (2,3-dimethylphenoxy)methyl group. The compound is listed as a research chemical with suppliers, indicating its availability for preclinical studies .

Properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-12(10(9)2)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWAKNWUQQPBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenoxy)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with 2,3-dimethylphenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of 3-[(2,3-Dimethylphenoxy)methyl]azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylphenoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted azetidine compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

3-[(2,3-Dimethylphenoxy)methyl]azetidine serves as a valuable building block in organic synthesis. Its azetidine ring structure allows for diverse chemical transformations, making it a precursor for more complex molecules. Researchers utilize it in the synthesis of pharmaceuticals and agrochemicals, where its reactivity can be exploited to form various derivatives.

2. Polymer Development

The compound is also investigated for its role in developing polymers with specific properties. The incorporation of azetidine derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for applications in coatings and materials science.

Biological Applications

1. Antibacterial Activity

Research indicates that 3-[(2,3-Dimethylphenoxy)methyl]azetidine exhibits significant antibacterial properties. A study demonstrated its effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli6.25 μg/mL
Bacillus subtilis25 μg/mL

2. Antifungal Properties

In addition to antibacterial activity, the compound has been evaluated for antifungal effects. It has shown potent activity against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents.

Medicinal Applications

1. Pharmaceutical Development

The azetidine framework of 3-[(2,3-Dimethylphenoxy)methyl]azetidine is being explored for its potential as a pharmaceutical intermediate. Research is ongoing to assess its efficacy in treating metabolic and inflammatory diseases. For instance, a patent outlines the use of azetidine derivatives in therapeutic formulations targeting specific biochemical pathways related to inflammation.

2. Mechanism of Action

The compound's biological activity is linked to its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways, offering therapeutic benefits in treating diseases characterized by dysregulated cellular processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 3-[(2,3-Dimethylphenoxy)methyl]azetidine against resistant bacterial strains. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapy.

Case Study 2: Polymer-Based Drug Delivery Systems

Another study focused on the incorporation of this azetidine derivative into polymeric nanoparticles for drug delivery applications. The findings revealed enhanced drug solubility and controlled release characteristics, indicating promising applications in targeted therapy.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethylphenoxy)methyl]azetidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.

Comparison with Similar Compounds

3-Substituted Azetidines

Azetidines with substituents at the 3-position are pharmacologically significant. Key comparisons include:

Compound Substituent Biological Activity/Application Key Reference
3-[(2,3-Dimethylphenoxy)methyl]azetidine (2,3-Dimethylphenoxy)methyl Research chemical (potential GPCR modulation inferred)
3-Haloazetidines Halogens (e.g., Cl, Br) Synthetic intermediates for further functionalization
3-Alkoxy/3-aryloxyazetidines Alkyl/aryloxy groups GPCR agonists, antibacterial agents

Key Findings :

  • The (2,3-dimethylphenoxy)methyl group likely improves metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .
  • Unlike 3-haloazetidines, which are primarily synthetic intermediates, the dimethylphenoxy derivative may exhibit direct bioactivity, as seen in structurally similar aryloxyazetidines .

Piperidine and Pyrrolidine Analogs

Replacing the azetidine ring with larger nitrogen heterocycles alters conformational flexibility and bioactivity:

Compound Core Structure Biological Activity Molecular Weight Reference
3-[(2,3-Dimethylphenoxy)methyl]azetidine Azetidine Under investigation ~219 (estimated)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Piperidine Anti-mycobacterial (tuberculosis) Not specified
3-(2,3-Dimethylphenoxy)pyrrolidine Pyrrolidine Supplier-listed research compound ~207 (estimated)

Key Findings :

  • The anti-mycobacterial piperidine derivative highlights the therapeutic relevance of the 2,3-dimethylphenoxy group in infectious disease applications .

Chlorinated Phenylmethyl Azetidines

Halogenation influences physicochemical and safety profiles:

Compound Substituent Note Reference
3-[(2,3-Dimethylphenoxy)methyl]azetidine (2,3-Dimethylphenoxy)methyl Likely lower toxicity vs. chlorinated analogs
3-[(2,6-Dichlorophenyl)methyl]azetidine Dichlorophenylmethyl Requires stringent safety protocols (GHS)

Key Findings :

  • Chlorinated analogs (e.g., 3-[(2,6-dichlorophenyl)methyl]azetidine) may exhibit higher toxicity, necessitating careful handling .
  • Methyl groups on the phenoxy ring could improve solubility and reduce reactive metabolite formation compared to halogens .

Spiroazetidine Derivatives

Spiro-fused azetidines demonstrate diverse synthetic strategies:

Compound (Example) Structure Synthetic Method Molecular Weight Reference
cis-3h (spiroazetidine-indoline) Spiro[azetidine-2,3'-indoline] Staudinger cycloaddition 391.1253
3-[(2,3-Dimethylphenoxy)methyl]azetidine Non-spiro, linear substitution Not specified ~219

Key Findings :

  • Spiroazetidines are typically synthesized via cycloaddition reactions, whereas linear analogs like the target compound may employ nucleophilic substitution or reductive amination .
  • Spiro structures often exhibit unique stereochemical properties, but linear derivatives offer simpler scalability .

Biological Activity

3-[(2,3-Dimethylphenoxy)methyl]azetidine is a chemical compound that belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of 3-[(2,3-Dimethylphenoxy)methyl]azetidine includes an azetidine ring substituted with a 2,3-dimethylphenoxy group. This substitution is significant as it influences the compound's reactivity and interaction with biological targets. The compound's CAS number is B8008826, and it is known for its unique ring strain that imparts distinctive stability and reactivity compared to other nitrogen-containing heterocycles.

The biological activity of 3-[(2,3-Dimethylphenoxy)methyl]azetidine is believed to be mediated through its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various cellular processes, including enzyme inhibition and receptor binding. Ongoing research aims to elucidate the exact pathways involved in its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 3-[(2,3-Dimethylphenoxy)methyl]azetidine exhibit significant antimicrobial properties. For instance, studies on related azetidines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The potential for this compound to act as an antibacterial agent is under investigation, with preliminary data suggesting promising results.

Anticancer Properties

Recent studies have explored the anticancer potential of azetidine derivatives. A notable case study demonstrated that certain azetidine analogues displayed selective inhibition against tumor cells harboring constitutively active STAT3, a transcription factor implicated in cancer cell proliferation and survival. These findings suggest that 3-[(2,3-Dimethylphenoxy)methyl]azetidine may possess similar anticancer activities.

Case Studies

  • Antibacterial Activity : A study highlighted the antibacterial properties of azetidine derivatives against various strains, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains of Staphylococcus aureus .
  • Anticancer Activity : In vitro assays revealed that azetidine compounds could inhibit STAT3 activity effectively at sub-micromolar concentrations. However, their cellular activity was limited due to poor membrane permeability .

Data Tables

Biological Activity Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC 12.5–25 μg/mL
AnticancerMDA-MB-231 (breast cancer)IC50: 1.15 μM (STAT3 inhibition)

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